Flu-6 vs. Flutamide: Differential GSH Adduct Formation Profile in Human Liver Microsomes
Flu-6 is the essential synthetic standard required to confirm the identity of three specific glutathione (GSH) adducts (FLU-G5, FLU-G6, and FLU-G7) that form from Flutamide but not from its cyano analog CYA. In human liver microsomal incubations, Flutamide produced seven distinct GSH adducts (FLU-G1 through FLU-G7), whereas the cyano analogue produced only four (CYA-G1 through CYA-G4). The three unique adducts (FLU-G5-7) were formed exclusively via the nitroreduction pathway and their structures were confirmed by LC/MS/MS analysis using a synthesized Flu-6 standard [1]. The total number of detectable GSH adducts for Flutamide is 7 versus 4 for the non-nitro analog [2].
| Evidence Dimension | Number of distinct GSH adducts formed in human liver microsomes |
|---|---|
| Target Compound Data | Flu-6 is required as a standard to confirm FLU-G5, FLU-G6, and FLU-G7 adduct identity (3 adducts unique to nitroreduction pathway) |
| Comparator Or Baseline | Flutamide: 7 total GSH adducts (FLU-G1-7); Cyano analogue (CYA): 4 total GSH adducts (CYA-G1-4) |
| Quantified Difference | 3 unique adducts (FLU-G5-7) require Flu-6 standard for structural confirmation; difference of 3 adducts between Flutamide and CYA |
| Conditions | Human liver microsomes incubated with NADPH and GSH; analysis by LC/MS/MS |
Why This Matters
Procuring authenticated Flu-6 is mandatory for analytical laboratories performing GSH trapping studies to definitively identify nitroreduction-derived reactive metabolites in Flutamide hepatotoxicity investigations.
- [1] Wen B, et al. Comparison of in vitro bioactivation of flutamide and its cyano analogue: evidence for reductive activation by human NADPH:cytochrome P450 reductase. Chem Res Toxicol. 2008;21(12):2393-2406. View Source
- [2] Kang P, et al. Bioactivation of flutamide metabolites by human liver microsomes. Drug Metab Dispos. 2008;36(4):770-779. View Source
